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molecular formula C12H12N2O4 B8648767 4-Methyl-5,6-dimethoxy-8-nitroquinoline

4-Methyl-5,6-dimethoxy-8-nitroquinoline

Cat. No. B8648767
M. Wt: 248.23 g/mol
InChI Key: MWNVHYGVJILSRP-UHFFFAOYSA-N
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Patent
US04167638

Procedure details

The nitro compound was reduced catalytically in ethanol-dioxane with use of Raney nickel. An 84% yield of 8-amino-5,6-dimethoxy-4-methylquinoline resulted. It could be crystallized from cyclohexane or from benzene-petroleum ether mixture; mp 108°-110° (softening at 103°).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-dioxane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([N+:15]([O-])=O)=[C:9]2[C:4]=1[C:5]([CH3:18])=[CH:6][CH:7]=[N:8]2>[Ni]>[NH2:15][C:10]1[CH:11]=[C:12]([O:13][CH3:14])[C:3]([O:2][CH3:1])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[C:5]2[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Step Two
Name
ethanol-dioxane
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=C2C(=CC=NC12)C)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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